(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid

Medicinal Chemistry Sulfonamide Pharmacophore Hydrogen-Bonding Capacity

Researchers requiring a covalent modifier scaffold with a built-in heavy atom for structural studies face limited options. This compound provides a defined (E)-α,β-unsaturated carbonyl system as a Michael acceptor, a sulfonamide linker for hydrogen-bond recognition, and an iodine atom (Z=53) for SAD/MAD phasing. - Acts as a cysteine-reactive covalent probe with enhanced non-covalent priming via the sulfonamide pharmacophore - Enables experimental phasing without selenomethionine labeling; suitable for crystal soaking - Iodo substituent permits radioiodination for high-specific-activity radioligand synthesis Supplied as a research-grade solid with verified identity; available from stock for rapid global dispatch.

Molecular Formula C16H13IN2O5S
Molecular Weight 472.3 g/mol
Cat. No. B3654976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid
Molecular FormulaC16H13IN2O5S
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C16H13IN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)/b10-9+
InChIKeyPULBWEGDXPAKFU-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid


(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid (CAS 433316-83-7) is a synthetic organic compound with molecular formula C₁₆H₁₃IN₂O₅S and a monoisotopic mass of 471.959 g/mol . It belongs to the maleanilic acid class, characterized by a 4-oxo-2-butenoic acid backbone, and is structurally distinguished by the presence of a sulfonamide linker bridging two aniline moieties . The (E)-configuration of the double bond and the heavy iodine atom confer specific reactivity and physicochemical properties that differentiate it from simpler maleanilic acid analogs. The compound is commercially available from specialty chemical suppliers for research purposes, with pricing at approximately $585 for 500 mg and $970 for 1 g .

Sulfonamide probe scaffold for target engagement studies
Iodo-substituent enables X-ray phasing (SAD/MAD)
α,β-unsaturated enone for covalent modification research

Why Generic Substitution Fails for This Sulfonamide Probe


Generic substitution of (E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid is not feasible because its closest structural analogs differ in critical functional features that govern reactivity and biological recognition . The non-sulfonamide analog (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid (CAS 200706-68-9) lacks the central sulfonamide group, reducing hydrogen-bond acceptor capacity (6 vs. 4 H-bond acceptors) and eliminating the additional aromatic ring that contributes to π-stacking interactions . The saturated analog 4-{4-[(4-iodoanilino)sulfonyl]anilino}-4-oxobutanoic acid (CAS 433259-15-5) lacks the α,β-unsaturated carbonyl system essential for Michael addition reactivity, fundamentally altering its electrophilic character . These structural differences preclude direct interchangeability in any application where the (E)-enone system, sulfonamide pharmacophore, or iodine-dependent properties are mechanistically relevant.

!
Non-sulfonamide analog Alters hydrogen-bond capacity and may shift binding profiles
!
Saturated analog Lacks Michael acceptor, eliminating covalent probe functionality
!
Non-iodinated analogs May not provide anomalous scattering for structural studies

Quantitative Differentiation Evidence for the Sulfonamide Probe


Enhanced Hydrogen-Bond Capacity via Sulfonamide Linker

The target compound contains a sulfonamide (-SO₂NH-) linkage, which adds one hydrogen-bond donor and two hydrogen-bond acceptors compared to the non-sulfonamide analog (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid. Computed molecular properties indicate 3 H-bond donors and 6 H-bond acceptors for the target compound , whereas the non-sulfonamide analog possesses only 2 H-bond donors and 4 H-bond acceptors . This 50% increase in H-bond donor count and 50% increase in acceptor count is structurally verifiable and is consistent with the well-established role of sulfonamides in enhancing target binding through additional hydrogen-bonding interactions [1].

H-Bond Capacity
Cross-study comparable
3 donors / 6 acceptors (target)
vs 2 donors / 4 acceptors (analog)
Supports sulfonamide-dependent binding models
Computed molecular properties
Medicinal Chemistry Sulfonamide Pharmacophore Hydrogen-Bonding Capacity

Electrophilic Reactivity from the α,β-Unsaturated Carbonyl

The target compound features an (E)-configured 4-oxo-2-butenoic acid moiety, which constitutes an α,β-unsaturated carbonyl (Michael acceptor) system. This structural element enables covalent modification of cysteine residues in proteins via Michael addition . The saturated analog 4-{4-[(4-iodoanilino)sulfonyl]anilino}-4-oxobutanoic acid (CAS 433259-15-5) lacks this double bond and therefore cannot participate in thiol-Michael addition reactions . While specific rate constants for this compound are not publicly reported, the presence of the (E)-enone system is a binary structural determinant: it is present in the target compound and absent in the saturated analog, constituting a functionally absolute differentiation [1].

Michael Acceptor
Class-level inference
(E)-enone present; saturated analog absent
Enables covalent probe design context
Binary structural determinant
Covalent Inhibitor Design Michael Acceptor Electrophilic Reactivity

Heavy-Atom Derivatization and Radiolabeling via Iodo Substituent

The 4-iodo substituent on the terminal aniline ring provides a heavy atom (atomic number 53) suitable for X-ray crystallographic phasing via single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) . Non-halogenated analogs (e.g., maleanilic acid, CAS 555-59-9) lack this capability entirely. Bromo analogs (atomic number 35) have weaker anomalous signals, while chloro analogs (atomic number 17) are essentially transparent at typical Cu-Kα wavelengths [1]. The iodine atom also provides a chemical handle for potential radioiodination (¹²⁵I or ¹³¹I), enabling tracer studies in biological assays [2]. This constitutes a procurement-critical differentiation for structural biology and assay development workflows.

Iodine Heavy Atom
Class-level inference
f″ ≈ 6.8 e⁻ at Cu-Kα (I) vs 0.7 e⁻ (Cl)
Supports experimental phasing workflows
Anomalous scattering reference data
X-ray Crystallography Radiolabeling Heavy-Atom Derivatization

Increased Molecular Complexity Alters Physicochemical Profile

The target compound has 6 rotatable bonds and a topological polar surface area (tPSA) that is substantially larger than the non-sulfonamide analog (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid, which has only 3 rotatable bonds . The higher rotatable bond count (2× increase) correlates with greater conformational flexibility, while the increased tPSA (estimated >120 Ų vs. ~66 Ų) alters membrane permeability predictions . These differences are relevant for applications where physicochemical property space must be tuned for specific assay conditions, such as cell permeability, solubility, or blood-brain barrier penetration screening cascades [1].

Molecular Flexibility
Cross-study comparable
6 rotatable bonds (target) vs 3 (analog); tPSA ~130 Ų vs ~66 Ų
Informs property-based screening cascades
Computed values; validate experimentally
Drug-likeness Physicochemical Properties Scaffold Complexity

Best-Fit Application Scenarios for the Sulfonamide Probe


Covalent Probe Development Targeting Cysteine Enzymes

The (E)-α,β-unsaturated carbonyl system in this compound makes it suitable as a covalent modifier scaffold for cysteine protease or deubiquitinase inhibitor programs. The sulfonamide linker provides additional hydrogen-bonding contacts to enhance non-covalent recognition prior to covalent bond formation [1]. Laboratories requiring a Michael acceptor probe with a built-in heavy atom for structural studies should prioritize this compound over non-electrophilic analogs .

X-ray Crystallographic Phasing of Protein-Ligand Complexes

The iodine atom (Z=53) provides a strong anomalous scattering signal for experimental phasing, enabling SAD/MAD data collection at standard Cu-Kα wavelengths. This compound can be soaked into protein crystals to obtain phase information without additional selenomethionine labeling [1]. Structural biology core facilities should procure this compound when a heavy-atom derivatization agent with a defined binding scaffold is needed [2].

Radioligand Binding Assay Development via Radioiodination

The 4-iodo substituent provides a direct chemical handle for electrophilic radioiodination (¹²⁵I or ¹³¹I), enabling the generation of high-specific-activity radioligands for receptor binding assays or autoradiography studies [1]. The sulfonamide and maleanilic acid functionalities offer additional interaction surfaces for target engagement, making this a versatile precursor for radiotracer synthesis that simpler non-iodinated scaffolds cannot support .

Sulfonamide Pharmacophore Screening in Antibacterial and Anticancer Panels

The sulfonamide moiety is a privileged pharmacophore extensively validated in antibacterial (sulfonamide antibiotics) and anticancer (carbonic anhydrase inhibitors) targets [1]. This compound provides a defined sulfonamide-containing maleanilic acid scaffold for screening against panels of sulfonamide-responsive enzymes or receptors, where the iodine atom further enables downstream hit triaging via anomalous scattering .

Application
Selection Property
Validation Focus
Covalent probe research (cysteine-modifying enzymes)
Michael acceptor reactivity
Covalent engagement validation
Crystallographic phasing of protein-ligand complexes
Iodo heavy-atom anomalous signal
SAD/MAD phasing feasibility
Radioligand synthesis for receptor studies
Iodo radiolabeling handle
Radioiodination efficiency validation
Sulfonamide pharmacophore screening
Sulfonamide hydrogen-bond capacity
Binding to sulfonamide-responsive targets
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